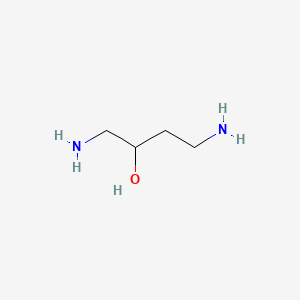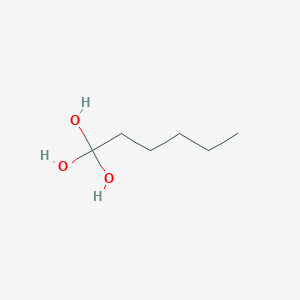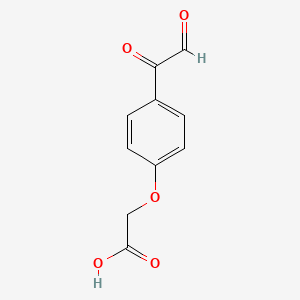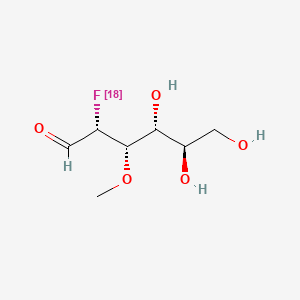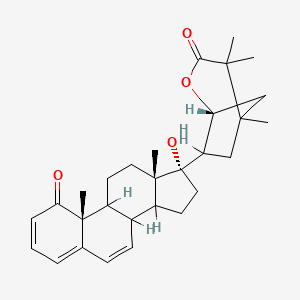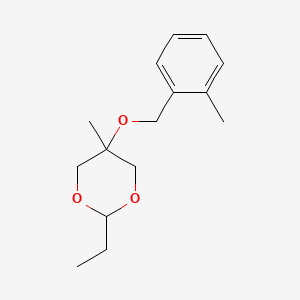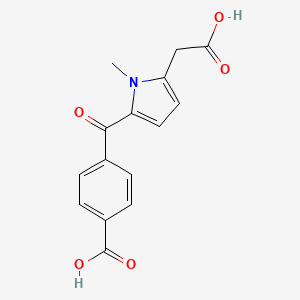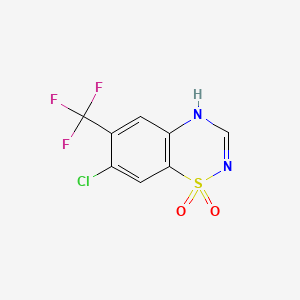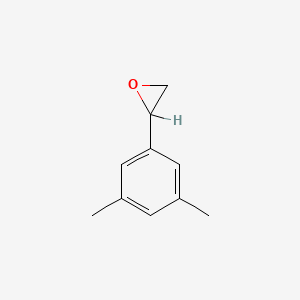
3,5-Dimethylstyrene oxide
Übersicht
Beschreibung
3,5-Dimethylstyrene oxide is an organic compound with the molecular formula C10H12O It is a derivative of styrene oxide, where the aromatic ring is substituted with two methyl groups at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Dimethylstyrene oxide can be synthesized through the epoxidation of 3,5-dimethylstyrene. The epoxidation reaction typically involves the use of peracids, such as peracetic acid or m-chloroperbenzoic acid, as oxidizing agents. The reaction is carried out under mild conditions, often at room temperature, to avoid over-oxidation and ensure high selectivity for the epoxide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as titanium silicalite, can further improve the selectivity and conversion rates of the epoxidation reaction. The process parameters, including temperature, pressure, and reactant concentrations, are optimized to achieve the desired product quality and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethylstyrene oxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated products.
Reduction: The epoxide ring can be reduced to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide ring under mild conditions, often in the presence of a catalyst.
Major Products Formed
Diols: Formed through the oxidation of the epoxide ring.
Alcohols: Formed through the reduction of the epoxide ring.
Substituted Products: Various substituted compounds depending on the nucleophile used in the substitution reaction.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethylstyrene oxide has several applications in scientific research:
Polymer Synthesis: It is used as a monomer or comonomer in the synthesis of specialty polymers with unique properties.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: It is used in the development of advanced materials with specific chemical and physical properties.
Chemical Research: It is employed in studies involving epoxide chemistry and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 3,5-dimethylstyrene oxide involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to form a wide range of products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Styrene Oxide: The parent compound without the methyl substitutions.
2,4-Dimethylstyrene Oxide: A similar compound with methyl groups at the 2 and 4 positions.
4-Methylstyrene Oxide: A compound with a single methyl group at the 4 position.
Uniqueness
3,5-Dimethylstyrene oxide is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and physical properties. The presence of two methyl groups at the 3 and 5 positions can lead to steric effects that affect the compound’s behavior in various chemical reactions, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-3-8(2)5-9(4-7)10-6-11-10/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGIJOKJNYTJKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901001371 | |
| Record name | 2-(3,5-Dimethylphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80648-26-6 | |
| Record name | 3,5-Dimethylstyrene oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080648266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,5-Dimethylphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,5-Dimethylstyrene oxide interact with biological molecules like DNA?
A: While the provided study [] does not directly investigate this compound, it explores the alkylating potential of various styrene oxide analogues. The research demonstrates that styrene oxides can react with nucleophilic sites on biological molecules like guanosine, a component of DNA. This alkylation occurs through the opening of the epoxide ring by nucleophilic attack. Although the study doesn't specifically analyze this compound, the presence of methyl substituents on the aromatic ring could influence its reactivity and alkylation potential compared to unsubstituted styrene oxide. Further research is needed to determine the specific reactivity and potential DNA alkylation by this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


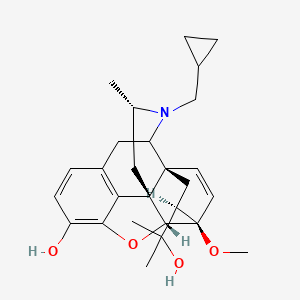


![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1209761.png)
